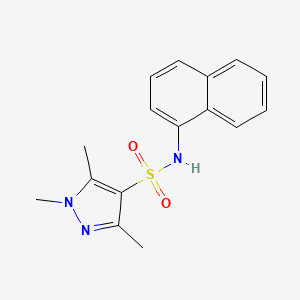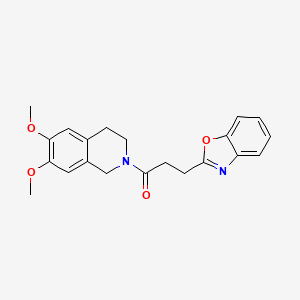![molecular formula C22H18N2O3S B7682803 N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a member of the class of compounds known as thiazolidinediones, which are known to have insulin-sensitizing properties. The compound has been studied for its potential use in the treatment of diabetes, cancer, and other diseases.
作用機序
The exact mechanism of action of N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide is not fully understood, but it is believed to work by activating certain receptors in the body. Specifically, the compound is known to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose metabolism and lipid homeostasis.
Biochemical and Physiological Effects:
Studies have shown that N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide has a number of biochemical and physiological effects. In particular, the compound has been shown to improve glucose metabolism, reduce inflammation, and inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide in laboratory experiments is its well-documented properties and mechanisms of action. This makes it a useful tool for studying various biological processes and diseases.
However, there are also limitations to using the compound in laboratory experiments. For example, the compound may have different effects in different cell types or animals, which can make it difficult to draw general conclusions from experiments. Additionally, the compound may have potential side effects that need to be carefully monitored.
将来の方向性
There are a number of future directions for research on N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide. One area of research is focused on developing more effective and targeted treatments for diabetes and other metabolic disorders. Another area of research is focused on developing new anti-cancer therapies that can target specific cancer cell types.
In addition, there is ongoing research into the potential side effects of the compound, as well as its interactions with other drugs and compounds. This research will be important for ensuring the safety and efficacy of any future treatments that are developed using N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide.
合成法
The synthesis of N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The exact method of synthesis may vary depending on the specific laboratory and equipment used, but typically involves the use of various reagents and solvents to react with the starting materials.
科学的研究の応用
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One area of research has focused on the compound's potential as a treatment for diabetes. Studies have shown that the compound has insulin-sensitizing properties, which may help to improve glucose metabolism and reduce the risk of complications associated with diabetes.
Another area of research has focused on the compound's potential as a treatment for cancer. Studies have shown that the compound may have anti-cancer properties, which may help to inhibit the growth and spread of cancer cells.
特性
IUPAC Name |
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-15(25)24-13-20-10-11-22(28-20)21(26)14-27-19-8-6-18(7-9-19)17-4-2-16(12-23)3-5-17/h2-11H,13-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXZZXTTZWCRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)
![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)


![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)

